

# A Comparative Analysis of 1-Indanone and 2-Indanone for Researchers

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Compound of Interest		
Compound Name:	2-Indanone	
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This guide provides a detailed comparative analysis of the isomeric compounds 1-indanone and **2-indanone**, focusing on their chemical properties, synthesis, reactivity, and the biological activities of their derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and protocols.

### Introduction

1-Indanone and **2-indanone** are bicyclic ketones consisting of a benzene ring fused to a five-membered ring with a carbonyl group.[1] Their structural differences, arising from the position of the carbonyl group, lead to distinct chemical and physical properties, influencing their reactivity and potential applications. 1-Indanone is a colorless solid prepared by the oxidation of indane or indene, or through the cyclization of phenylpropionic acid.[1] **2-Indanone** is also a solid and is commonly synthesized by the oxidation of indene.[2] While both are valuable intermediates in organic synthesis, their derivatives have garnered significant attention in medicinal chemistry. Derivatives of 1-indanone, in particular, have been extensively studied for their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[3]

# Physicochemical and Spectroscopic Properties

The positioning of the carbonyl group in 1-indanone and **2-indanone** directly influences their physical and spectroscopic characteristics. A summary of these properties is presented below.



Table 1: Comparison of Physicochemical Properties

Property	1-Indanone	2-Indanone
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	C <sub>9</sub> H <sub>8</sub> O
Molar Mass	132.16 g/mol [1]	132.16 g/mol [4]
Appearance	Colorless solid[1]	Solid[4]
Melting Point	38-42 °C[1]	51-54 °C[4]
Boiling Point	243-245 °C[1]	Not readily available
CAS Number	83-33-0[1]	615-13-4[4]

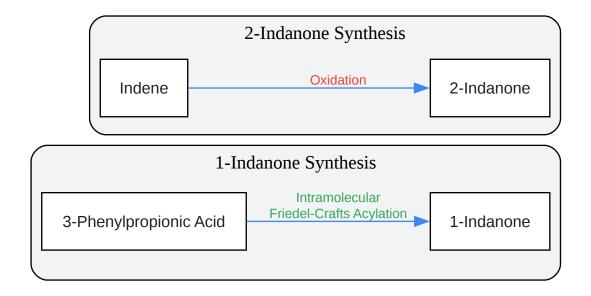
Table 2: Comparative Spectroscopic Data

Spectroscopic Data	1-Indanone	2-Indanone
¹H NMR (CDCl₃, δ ppm)	~7.75 (d, 1H), ~7.58 (t, 1H), ~7.38 (t, 1H), ~7.25 (d, 1H), 3.10 (t, 2H), 2.65 (t, 2H)[5]	Aromatic protons and two singlets for the two methylene groups.[6]
<sup>13</sup> C NMR (CDCl₃, δ ppm)	207.2 (C=O), 153.1, 137.9, 134.8, 127.8, 126.8, 123.7, 36.4 (CH <sub>2</sub> ), 25.9 (CH <sub>2</sub> )[5]	Carbonyl carbon and signals for the aromatic and methylene carbons.[7]
IR (cm <sup>-1</sup> )	~1700 (C=O stretch)[8]	~1715 (C=O stretch)[9]
Mass Spectrum (m/z)	132 (M+), 104, 78[10]	132 (M+), 104, 78[11]

# **Synthesis and Reactivity**

The synthetic routes to 1-indanone and **2-indanone** are distinct, reflecting their structural differences. 1-indanone is frequently prepared via intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its derivatives.[3] In contrast, a common synthesis of **2-indanone** involves the oxidation of indene.[2]





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General synthetic pathways for 1-indanone and 2-indanone.

In terms of reactivity, the enolate of 1-indanone, formed by deprotonation of the  $\alpha$ -hydrogens, is a key intermediate in various reactions, such as aldol condensations. The reactivity of **2-indanone** is also centered around its carbonyl group and adjacent methylene groups.

# Experimental Protocol: Solvent-Free Aldol Condensation of 1-Indanone

This protocol describes a solvent-free, base-catalyzed crossed-aldol condensation between 1-indanone and 3,4-dimethoxybenzaldehyde, which minimizes the self-condensation of 1-indanone.[12]

#### Materials:

- 1-Indanone (0.20 g)
- 3,4-dimethoxybenzaldehyde (0.25 g)
- Sodium hydroxide (NaOH), finely ground (0.05 g)
- 10% Hydrochloric acid (HCl) solution

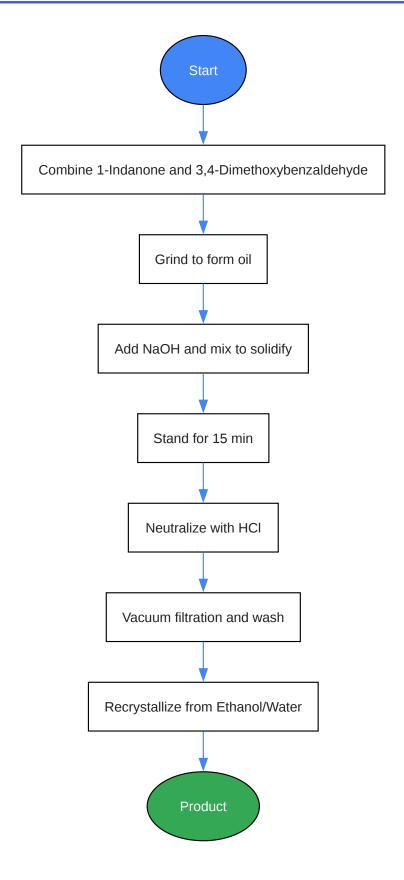


• 90:10 Ethanol/water mixture for recrystallization

#### Procedure:

- In a test tube or small beaker, combine 1-indanone and 3,4-dimethoxybenzaldehyde.
- Using a spatula, grind the two solids together. The mixture will become an oil due to melting point depression.
- Add the finely ground NaOH to the oil and continue to scrape and mix until the mixture solidifies (typically a yellowish-brown solid).
- Allow the solid mixture to stand for 15 minutes at room temperature.
- Add approximately 2 mL of 10% HCl solution to the solid and break up any chunks to ensure the neutralization of the NaOH catalyst. Check the pH to ensure it is acidic.
- · Isolate the crude product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a minimal amount of hot 90:10 ethanol/water to obtain
  the purified 2-(3,4-dimethoxybenzylidene)-1-indanone. A typical yield for this reaction is high,
  often exceeding 90%.[13]





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Experimental workflow for the solvent-free aldol condensation of 1-indanone.



## **Experimental Protocol: Synthesis of 2-Indanone**

The following is a representative procedure for the synthesis of **2-indanone** from indene.[2]

#### Materials:

- Indene (1.00 mole)
- 88% Formic acid (700 mL)
- 30% Hydrogen peroxide (1.37 moles)
- 7% (by volume) Sulfuric acid

#### Procedure:

- In a 2-L three-necked flask, combine formic acid and hydrogen peroxide.
- While maintaining the temperature at 35-40°C, add indene dropwise with stirring over 2 hours.
- Stir the reaction mixture at room temperature for 7 hours.
- Remove the formic acid under reduced pressure, keeping the temperature below 60°C.
- To the residue, add 2 L of 7% sulfuric acid and heat to boiling.
- Steam distill the mixture, collecting the distillate.
- Filter the cold distillate to collect the white crystalline **2-indanone**.
- Dry the product in a vacuum desiccator. The reported yield is in the range of 69-81%.[2]

# **Biological Activities of Indanone Derivatives**

While direct comparative biological data for 1-indanone and **2-indanone** is limited, their derivatives have shown a wide range of pharmacological activities.



1-Indanone Derivatives: Derivatives of 1-indanone are prominent in medicinal chemistry. They have been investigated for:

- Anticancer Activity: 2-Benzylidene-1-indanone derivatives have shown strong cytotoxicity against human cancer cell lines such as breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC₅₀ values in the nanomolar range.[3]
- Neuroprotective Activity: Certain 1-indanone derivatives are potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, some derivatives exhibit IC50 values in the nanomolar range against AChE.[3]

**2-Indanone** Derivatives: **2-Indanone** serves as an important intermediate in the synthesis of various pharmaceuticals. While less extensively explored for direct biological applications compared to 1-indanone derivatives, its scaffold is present in bioactive molecules.

Table 3: Selected Biological Activities of Indanone Derivatives

Compound Type	Target/Assay	Cell Line	Activity (IC50)	Reference
2-Benzylidene-1- indanone derivative	Cytotoxicity	MCF-7	10-880 nM	[14]
1-Indanone derivative	Acetylcholinester ase (AChE) Inhibition	-	14.8 nM	[15]
1-Indanone derivative	Acetylcholinester ase (AChE) Inhibition	-	0.0018 μΜ	[16]

It is important to note that the activities presented in Table 3 are for derivatives and not the parent indanone molecules.

## Conclusion



1-Indanone and **2-indanone**, while structurally similar, exhibit distinct properties and synthetic accessibility. 1-Indanone has been more extensively utilized as a scaffold for the development of biologically active compounds, with a wealth of data available on the performance of its derivatives in various therapeutic areas. The reactivity of 1-indanone in reactions such as the aldol condensation is well-documented, providing a basis for further synthetic exploration. **2-Indanone** remains a valuable synthetic intermediate. This comparative guide highlights the current state of knowledge on these two important building blocks and aims to facilitate further research and development in the fields of organic synthesis and medicinal chemistry.

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